{Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
Description
Significance of Oligopeptides in Modern Chemical Biology and Materials Science Research
Oligopeptides, which are short chains of amino acids typically comprising two to twenty residues, are pivotal in various biological processes, including cellular signaling and enzymatic activities. chinesechemsoc.orgfiveable.me Their relatively small size facilitates easier synthesis and modification, making them ideal building blocks for creating functional materials. chinesechemsoc.org A key characteristic of many oligopeptides is their ability to self-assemble into well-defined nano- or microstructures, a property that is being harnessed for a wide range of biomedical applications, from drug delivery systems to biosensors and tissue engineering. chinesechemsoc.org The self-assembly process is often responsive to external stimuli such as pH, temperature, and enzymes, allowing for the precise control of their structural and functional properties. chinesechemsoc.org
The development of oligopeptide-based materials offers several advantages, including the potential for creating modular platforms tailored to specific diseases or patient needs. taylorandfrancis.com Synthetic oligopeptides can be produced in large quantities and at a lower cost compared to larger biomolecules like monoclonal antibodies. taylorandfrancis.com This has led to their exploration as targeting moieties for drug delivery systems, where they can be directed to specific receptors on malignant cells. taylorandfrancis.com
Overview of Repetitive Amino Acid Sequence Motifs in Peptide Research
Repetitive amino acid sequences are a common feature in proteins and peptides and play significant roles in their function and evolution. nih.gov These repeats can be simple, consisting of continuous or interrupted runs of a single amino acid or a short peptide, or complex, forming what are known as domain repeats. nih.gov Simple repeats can contribute to length variations and are sometimes associated with diseases, while complex repeats often form stable structures with conserved functions, such as those involved in protein-protein interactions. nih.gov
Contextualization of Phenylalanine- and Leucine-Rich Hydrophobic Peptides in Academic Studies
Phenylalanine and leucine (B10760876) are both hydrophobic amino acids that play crucial roles in protein structure and interactions. nih.govfrontiersin.org Peptides rich in these residues are often studied for their ability to interact with and insert into lipid membranes. mdpi.com The substitution of leucine with phenylalanine in amphipathic helical peptides, for example, has been shown to alter the peptide's interaction with lipids and its localization within the lipid bilayer. nih.gov
The hydrophobicity of these amino acids is a key determinant of their function. Phenylalanine, with its aromatic ring, can participate in cation-π interactions and has a larger hydrophobic surface area than leucine. nih.gov These properties are leveraged in the design of peptides with specific functions, such as antimicrobial activity, where hydrophobicity plays a role in disrupting bacterial membranes. taylorandfrancis.com
Research Rationale for Investigating {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) as a Model Compound
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA), also known as Boc-FLFLF, is a synthetic pentapeptide that has garnered attention in research primarily as an antagonist of the formyl peptide receptor (FPR) family. biocat.commedchemexpress.commedchemexpress.com The N-terminal tert-butyloxycarbonyl (Boc) group is a common protecting group used in peptide synthesis. peptide.com This peptide is used to investigate the roles of FPRs in various physiological and pathological processes. nih.gov
Recent studies have revealed that {Boc}-Phe-Leu-Phe-Leu-Phe can also exert biological effects independent of FPR antagonism. For instance, it has been shown to inhibit the angiogenic activity of certain growth factors by interacting directly with them. nih.gov This dual activity makes it an interesting model compound for studying complex biological interactions and for the potential design of new therapeutic agents. nih.gov Furthermore, its all-D-enantiomer has been found to possess pro-angiogenic properties, acting through a different receptor and highlighting the stereospecificity of its biological functions. nih.gov
Table 1: Key Research Findings for {Boc}-Phe-Leu-Phe-Leu-Phe
| Research Area | Key Finding | Reference |
| Receptor Activity | Acts as an antagonist of the formyl peptide receptor (FPR) family, preferentially inhibiting FPR-mediated activity. | biocat.commedchemexpress.commedchemexpress.com |
| Angiogenesis | Inhibits the angiogenic activity of heparin-binding growth factors like VEGF-A165. | nih.gov |
| Stereochemistry | The all-D-enantiomer ({D-Boc2}) exhibits pro-angiogenic potential, in contrast to the L-form's inhibitory effect. | nih.gov |
Identification of Current Research Gaps and Opportunities in the Study of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
While {Boc}-Phe-Leu-Phe-Leu-Phe is a valuable tool for studying FPRs, a significant research gap lies in the full characterization of its "off-target" effects. The discovery of its anti-angiogenic properties independent of FPRs suggests that our understanding of its mechanism of action is incomplete. nih.gov This opens up opportunities to explore its interactions with other biological molecules and pathways.
Further investigation is needed to elucidate the precise molecular mechanisms underlying its dual antagonistic and anti-angiogenic activities. A deeper understanding of the structure-activity relationships of this peptide and its analogs could lead to the design of more potent and selective inhibitors or agonists for various therapeutic targets. nih.gov The contrasting biological activities of its L- and D-enantiomers also present an exciting avenue for research into the development of stereochemically-driven therapeutic agents. nih.gov There is a need for more in-depth studies to understand the nonequilibrium self-assembly mechanisms and structure-function relationships of oligopeptides in general, which would also apply to {Boc}-Phe-Leu-Phe-Leu-Phe. chinesechemsoc.org
Properties
Molecular Formula |
C46H60F3N5O10 |
|---|---|
Molecular Weight |
900.0 g/mol |
IUPAC Name |
(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[[(2R)-4-methyl-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C44H59N5O8.C2HF3O2/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32;3-2(4,5)1(6)7/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55);(H,6,7)/t33-,34-,35+,36+,37+;/m1./s1 |
InChI Key |
HLAYLMUMTVKTEV-HEHDOWMASA-N |
Isomeric SMILES |
CC(C)C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@@H](CC(C)C)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Derivatization Strategies for Boc Phe Leu Phe Leu Phe Tfa
Solid-Phase Peptide Synthesis (SPPS) Protocols for {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
Solid-phase peptide synthesis (SPPS) is the cornerstone for the routine preparation of peptides like {Boc}-Phe-Leu-Phe-Leu-Phe. bachem.com This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support. bachem.comjournal-imab-bg.org The key advantages of SPPS include the ability to use excess reagents to drive reactions to completion and the simplified purification of intermediates by filtration and washing. lsu.eduluxembourg-bio.com
Optimization of Boc-Protection and Deprotection Strategies
The Boc (tert-butyloxycarbonyl) group is a widely used temporary protecting group for the α-amino function of amino acids in SPPS. total-synthesis.compeptide.com It is prized for its ability to minimize epimerization of the activated amino acid and its facile removal under moderately acidic conditions. luxembourg-bio.com
The standard procedure for Boc-SPPS involves the following cycle:
Deprotection: The N-terminal Boc group of the resin-bound peptide is removed.
Neutralization: The resulting ammonium (B1175870) salt is neutralized to the free amine.
Coupling: The next Boc-protected amino acid is coupled to the deprotected N-terminus.
This cycle is repeated until the desired peptide sequence is assembled. bachem.com
Deprotection: The cleavage of the Boc group is typically achieved using a 50% solution of trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). peptide.comchempep.com A brief pre-wash (around 5 minutes) is often followed by a longer deprotection step (15-25 minutes). chempep.com While neat TFA can also be used, it is less common. chempep.com The repetitive acid treatments in Boc-SPPS can be a source of side reactions, particularly for sensitive amino acids. chempep.com The tert-butyl cations generated during deprotection can lead to the alkylation of nucleophilic residues. peptide.com To mitigate this, scavengers are often added to the deprotection solution. peptide.com
Neutralization: Following Boc deprotection, the N-terminal amine exists as a TFA salt, which must be neutralized to the free amine before the next coupling step can proceed. peptide.com This is commonly done by treating the resin with a solution of a hindered base, such as 50% diisopropylethylamine (DIEA) in DCM. peptide.com In situ neutralization protocols, where the neutralization and coupling steps are combined, have also been developed using reagents like BOP/DIEA or HATU/HBTU. peptide.com
The choice of protecting groups for the side chains of the amino acids is critical and must be compatible with the repeated TFA treatments used for Boc deprotection. Benzyl-based protecting groups are often employed for this purpose, as they are stable to the moderate acid conditions used for Boc removal but can be cleaved with strong acids like hydrofluoric acid (HF) during the final cleavage from the resin. luxembourg-bio.compeptide.com This protection scheme is considered quasi-orthogonal because both Boc and benzyl (B1604629) groups are acid-labile, but their removal requires different acid strengths. biosynth.com
Role of Trifluoroacetic Acid (TFA) in Cleavage and Counterion Formation
Trifluoroacetic acid (TFA) plays a dual role in the synthesis of {Boc}-Phe-Leu-Phe-Leu-Phe. It is used for the repetitive deprotection of the N-terminal Boc group during chain elongation and for the final cleavage of the completed peptide from the solid support. advancedchemtech.comyoutube.com TFA is favored due to its high volatility, good solubility in organic solvents, and availability in an anhydrous form. advancedchemtech.com
During the final cleavage, a cocktail containing TFA is used to simultaneously remove the side-chain protecting groups and release the peptide from the resin. youtube.com A common cleavage mixture consists of TFA, a scavenger like triisopropylsilane (B1312306) (TIPS), and water. youtube.com The strong acidity of TFA facilitates the cleavage of the acid-labile protecting groups and the linker attaching the peptide to the resin. youtube.com
The cleavage process generates carbocations, which can react with nucleophilic side chains of certain amino acids, leading to undesired byproducts. youtube.com Scavengers such as TIPS are included in the cleavage cocktail to trap these reactive carbocations. youtube.com Water acts as a proton donor and acceptor to facilitate the reaction. youtube.com Following cleavage, the peptide is obtained as a TFA salt, where the trifluoroacetate (B77799) anion acts as a counterion to the protonated amine groups of the peptide. The presence of TFA can significantly influence the properties and behavior of the peptide, including its solubility and chromatographic separation. acs.orgnih.gov
Evaluation of Novel Coupling Reagents and Reaction Conditions
The formation of the peptide bond is a critical step in SPPS, and the choice of coupling reagent can significantly impact the efficiency and purity of the synthesis. A variety of coupling reagents have been developed to activate the carboxylic acid group of the incoming amino acid, facilitating its reaction with the N-terminal amine of the growing peptide chain. uni-kiel.de
These reagents can be broadly classified into several categories, including carbodiimides, phosphonium (B103445) salts, and uronium salts. researchgate.net
| Coupling Reagent Class | Examples | Characteristics |
| Carbodiimides | DCC (N,N'-dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide) journal-imab-bg.org | Widely used, but can lead to the formation of N-acylurea byproducts. Often used with additives like HOBt to suppress racemization. uni-kiel.de |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP | Highly efficient and less prone to side reactions compared to carbodiimides. tandfonline.com |
| Uronium/Aminium Salts | HBTU ((1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HATU | Popular for their high reactivity and ability to minimize racemization. exlibrisgroup.com |
| Organophosphorus Reagents | DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) | Known for its remarkable resistance to racemization. tandfonline.com |
The choice of base is also crucial in peptide coupling reactions. Tertiary amines like DIEA and NMM are commonly used due to their non-nucleophilic nature. uni-kiel.de The optimization of reaction conditions, including solvent choice and temperature, is essential for achieving high coupling efficiency and minimizing side reactions such as racemization. uni-kiel.denih.gov
Solution-Phase Peptide Synthesis (LPPS) Approaches for {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and Analogues
While SPPS is the dominant method for peptide synthesis, solution-phase peptide synthesis (LPPS), also known as classical solution-phase peptide synthesis (CSPS), remains a valuable technique, particularly for the large-scale production of peptides and for synthesizing complex peptides that are challenging to prepare by SPPS. acs.orgnih.gov
A key advantage of LPPS is the ability to isolate and purify intermediates at each step, which can lead to a higher purity of the final product. slideshare.net LPPS can be carried out using either a stepwise or a fragment condensation approach. In the stepwise approach, amino acids are added one at a time, similar to SPPS. In the fragment condensation strategy, smaller peptide fragments are synthesized and then coupled together to form the final peptide. nih.gov
Recent advancements in LPPS have focused on simplifying the purification process. The Group-Assisted Purification (GAP) strategy, for example, avoids the need for chromatography and recrystallization by using an auxiliary group that allows for easy separation of the product by simple washing. nih.gov Another approach is repetitive solution-phase peptide synthesis (RSPS), which uses superstoichiometric amounts of activated amino acids to drive reactions to completion, and the peptide acid intermediates are isolated by precipitation. acs.org
Chemoenzymatic Synthesis Techniques for Oligopeptides Structurally Related to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
Chemoenzymatic peptide synthesis offers a green and mild alternative to traditional chemical methods. nih.govnih.gov This approach utilizes enzymes, typically proteases, to catalyze the stereoselective formation of peptide bonds. nih.govnih.gov The use of enzymes avoids the need for extensive protection and deprotection steps and often proceeds under mild reaction conditions, reducing the risk of side reactions. nih.govnih.gov
However, the application of chemoenzymatic synthesis for longer oligopeptides has been challenging due to a lack of understanding of enzymatic mechanisms and difficulties in optimizing reaction conditions such as pH and temperature. nih.govnih.gov Recent advances, including the use of recombinant enzymes, substrate mimetics, and optimized reaction media, have expanded the scope of this technique. nih.gov For instance, non-ribosomal peptide synthetases (NRPSs) are a class of enzymes that can be exploited for the synthesis of cyclic peptides in a streamlined chemoenzymatic approach. creative-peptides.comacs.org
Stereochemical Modification and Synthesis of D-Amino Acid Analogues of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
The incorporation of D-amino acids into peptide sequences is a powerful strategy for enhancing their biological activity and stability. pnas.org Peptides containing D-amino acids are more resistant to proteolytic degradation, which can significantly increase their in vivo half-life. lifetein.com
However, simply replacing L-amino acids with their D-counterparts can alter the peptide's topology and lead to a loss of biological function. pnas.org To overcome this, various strategies have been developed. One approach is the synthesis of retro-inverso peptides, where the sequence of D-amino acids is reversed relative to the parent L-peptide. lifetein.comcreative-peptides.com This modification can maintain the spatial orientation of the side chains, potentially preserving biological activity. lifetein.com
Another innovative approach involves using a mirror image of the entire Protein Data Bank (PDB) to create a database of D-peptide structures. pnas.orglifetein.com This "D-PDB" can be searched to identify D-peptide analogues with similar three-dimensional arrangements of critical "hotspot" residues to a known L-peptide, thereby designing D-peptides with retained or enhanced biological activity. pnas.orglifetein.com The synthesis of such D-amino acid analogues of {Boc}-Phe-Leu-Phe-Leu-Phe could lead to the development of more potent and stable FPR antagonists.
Functionalization and Conjugation Strategies for {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) for Biophysical Probes
The development of biophysical probes from peptides such as {Boc}-Phe-Leu-Phe-Leu-Phe, a known antagonist of the formyl peptide receptor (FPR) family, is crucial for studying receptor-ligand interactions, receptor trafficking, and cellular signaling pathways. mdpi.comnih.govnih.gov Functionalization and conjugation strategies aim to attach reporter molecules, such as fluorescent dyes or affinity tags like biotin, to the peptide without significantly compromising its biological activity. Given that {Boc}-Phe-Leu-Phe-Leu-Phe is a synthetic peptide with a tert-butyloxycarbonyl (Boc) protecting group at the N-terminus and consists of amino acids (Phenylalanine and Leucine) that lack reactive side chains, specific strategies must be employed for its derivatization.
The primary challenge in functionalizing {Boc}-Phe-Leu-Phe-Leu-Phe lies in the absence of common reactive functional groups like primary amines (lysine), carboxylic acids (aspartic or glutamic acid), or thiols (cysteine) in its core sequence. The N-terminal amine is protected by the Boc group, and the C-terminus is a free carboxylic acid. Therefore, conjugation strategies would typically target the C-terminal carboxyl group or involve the synthesis of a modified peptide analog that incorporates a reactive handle.
C-Terminal Carboxyl Group Conjugation:
The most direct approach for conjugating a reporter molecule to {Boc}-Phe-Leu-Phe-Leu-Phe is through its C-terminal carboxyl group. This can be achieved using carbodiimide (B86325) chemistry, such as with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt). This method activates the carboxyl group to form an active ester, which can then react with an amine-functionalized reporter molecule (e.g., a fluorescent dye with an amine linker or biotin-amine).
Synthesis of a Modified Peptide with a Reactive Handle:
An alternative and more versatile strategy involves the de novo synthesis of a modified version of the pentapeptide that incorporates an amino acid with a reactive side chain. This allows for site-specific labeling. A common approach is to add a lysine (B10760008) residue to the C-terminus of the peptide sequence ({Boc}-Phe-Leu-Phe-Leu-Phe-Lys). The ε-amine of the lysine side chain provides a nucleophilic handle for conjugation with a wide array of commercially available amine-reactive probes. lifetein.com.cn Another option is the incorporation of a cysteine residue, whose thiol group offers a highly specific site for conjugation with maleimide- or iodoacetamide-functionalized reporters. irbm.comqyaobio.com
Incorporation of Spacers:
To minimize steric hindrance between the peptide and the conjugated reporter molecule, which could interfere with receptor binding, a spacer or linker arm is often incorporated. qyaobio.comsigmaaldrich.com These spacers can vary in length and hydrophilicity. Common spacers include flexible hydrocarbon chains like 6-aminohexanoic acid (Ahx) or hydrophilic polyethylene (B3416737) glycol (PEG) linkers. qyaobio.comcreative-peptides.com PEG linkers are particularly advantageous as they can improve the solubility of the resulting bioconjugate. qyaobio.com
Fluorescent Labeling:
For visualization in techniques like fluorescence microscopy, flow cytometry, and fluorescence polarization assays, {Boc}-Phe-Leu-Phe-Leu-Phe can be conjugated to a fluorophore. nih.govresearchgate.net The choice of fluorophore depends on the specific application, considering factors like excitation and emission spectra, quantum yield, and photostability. Common fluorophores for peptide labeling include fluorescein (B123965) isothiocyanate (FITC) derivatives, rhodamine derivatives (like TAMRA), and cyanine (B1664457) dyes (like Cy3 and Cy5). irbm.comresearchgate.netsigmaaldrich.com For instance, a fluorescent probe for FPR1 was developed using a TAMRA-labeled peptide. acs.org
Biotinylation for Affinity-Based Assays:
Biotinylation, the covalent attachment of biotin, allows for the highly specific and strong interaction with avidin (B1170675) or streptavidin (Kd ≈ 10⁻¹⁵ M). qyaobio.comnih.gov This makes biotinylated {Boc}-Phe-Leu-Phe-Leu-Phe a valuable tool for immunoassays like ELISA, Western blotting, and pull-down assays to study protein-protein interactions. lifetein.com.cncreative-peptides.com Biotin can be conjugated to the peptide, often with a spacer to enhance its accessibility for binding to streptavidin-coated surfaces or beads. sigmaaldrich.com
Below are interactive tables summarizing common reagents and strategies for the functionalization of peptides like {Boc}-Phe-Leu-Phe-Leu-Phe.
Table 1: Common Amine-Reactive Fluorescent Probes for Peptide Labeling
| Fluorophore | Reactive Group | Excitation Max (nm) | Emission Max (nm) | Key Features |
| FITC (Fluorescein isothiocyanate) | Isothiocyanate | ~494 | ~518 | Bright green fluorescence, pH-sensitive. researchgate.net |
| TRITC (Tetramethylrhodamine isothiocyanate) | Isothiocyanate | ~557 | ~576 | Orange-red fluorescence, less pH-sensitive than FITC. |
| TAMRA (Tetramethylrhodamine) | NHS ester | ~555 | ~580 | Red-orange fluorescence, commonly used in FRET. acs.org |
| Cy3 | NHS ester | ~550 | ~570 | Bright orange fluorescence, photostable. irbm.com |
| Cy5 | NHS ester | ~649 | ~670 | Far-red fluorescence, good for multiplexing. |
| Alexa Fluor 488 | NHS ester | ~495 | ~519 | Bright green fluorescence, photostable, pH-insensitive. |
| Alexa Fluor 594 | NHS ester | ~590 | ~617 | Bright red-orange fluorescence, photostable. |
Table 2: Reagents and Spacers for Peptide Biotinylation
| Reagent | Reactive Group | Spacer Arm Length (Å) | Key Features |
| NHS-Biotin | NHS ester | 13.5 | No spacer, may lead to steric hindrance. |
| NHS-LC-Biotin | NHS ester | 22.4 | Long chain (LC) spacer reduces steric hindrance. |
| NHS-PEG4-Biotin | NHS ester | 24.3 | PEG spacer improves solubility and reduces aggregation. qyaobio.comsigmaaldrich.com |
| Biotin-Ahx-NHS | NHS ester | ~20 | 6-aminohexanoic acid (Ahx) spacer provides flexibility. creative-peptides.com |
| Maleimide-Biotin | Maleimide | 16.7 | Reacts specifically with thiol groups (cysteine). |
| Maleimide-PEG11-Biotin | Maleimide | 55.4 | Long PEG spacer for enhanced accessibility and solubility. |
Table 3: Potential Functionalized {Boc}-Phe-Leu-Phe-Leu-Phe Analogs for Biophysical Probes
| Probe Type | Proposed Structure | Conjugation Site | Reporter Group | Potential Application |
| Fluorescent Probe | {Boc}-Phe-Leu-Phe-Leu-Phe-Lys(FITC)-OH | Lysine side-chain | FITC | Flow cytometry, Fluorescence microscopy nih.govresearchgate.net |
| Biotinylated Probe | {Boc}-Phe-Leu-Phe-Leu-Phe-Lys(Biotin)-OH | Lysine side-chain | Biotin | ELISA, Pull-down assays, SPR lifetein.com.cncreative-peptides.com |
| C-terminal Labeled Probe | {Boc}-Phe-Leu-Phe-Leu-Phe-NH-Linker-TAMRA | C-terminus | TAMRA | FRET-based binding assays acs.org |
| Thiol-reactive Probe | {Boc}-Phe-Leu-Phe-Leu-Phe-Cys(Maleimide-Cy5)-OH | Cysteine side-chain | Cy5 | Site-specific labeling for in-cell imaging irbm.com |
The successful generation of such biophysical probes would enable detailed investigations into the pharmacology of the formyl peptide receptors and could facilitate the discovery of new therapeutic agents targeting inflammation and immune responses. mdpi.comnih.gov
Conformational Dynamics and Structural Elucidation of Boc Phe Leu Phe Leu Phe Tfa
Spectroscopic Characterization of Secondary Structure Elements of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
Spectroscopic methods are instrumental in deciphering the secondary structural elements of peptides in solution. Techniques such as Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the conformational preferences of {Boc}-Phe-Leu-Phe-Leu-Phe.
Circular Dichroism (CD) Spectroscopy for Helical and Sheet Propensities
| Secondary Structure | Expected Wavelengths of Maxima/Minima (nm) |
|---|---|
| β-Sheet | Strong negative band near 215-220 nm and a strong positive band near 195-200 nm |
| β-Turn | Variable, often a weak positive band near 220 nm and a negative band near 200 nm |
| Random Coil | Strong negative band near 198 nm |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformations
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the conformation of peptides in solution. Through the analysis of chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to determine dihedral angles and inter-proton distances, which in turn define the three-dimensional structure.
For {Boc}-Phe-Leu-Phe-Leu-Phe, 2D NMR experiments such as COSY, TOCSY, and NOESY would be essential for complete resonance assignment and structural characterization. NMR studies on a similar peptide containing a dipropylglycine residue in place of leucine (B10760876) suggest a significant population of molecules in an extended antiparallel β-conformation in deuterated chloroform and deuterated dimethyl sulfoxide nih.gov. This is supported by the observation of an intramolecular hydrogen bond involving the Dpg NH group nih.gov. Given the structural similarities, it is plausible that {Boc}-Phe-Leu-Phe-Leu-Phe also adopts an extended conformation in non-polar solvents. The presence of strong sequential NH-NH NOEs would be indicative of an extended β-strand structure.
Advanced Crystallographic and Diffraction Studies of {Boc}-Phe-Leu-Phe-Leu-Phe Assemblies
X-ray crystallography offers a definitive method for determining the three-dimensional structure of molecules in the solid state. While obtaining suitable crystals of peptides can be challenging, the resulting structures provide invaluable information about preferred conformations and intermolecular interactions.
Although a specific crystal structure for {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is not documented, crystallographic studies of other Boc-protected peptides provide insights into potential packing arrangements. For example, the crystal structure of a Boc-protected tripeptide, Boc-Gly-Phe-Phe-OMe, revealed a type II β-turn-like conformation that self-assembles into a herringbone helix-like architecture through non-covalent interactions rsc.org. Another related peptide, Boc-Gly-Phg-Phe-OMe (where Phg is phenylglycine), adopts a β-sheet conformation that organizes into a helical structure rsc.org. These findings suggest that {Boc}-Phe-Leu-Phe-Leu-Phe could crystallize in conformations that facilitate the formation of higher-order assemblies through hydrogen bonding and hydrophobic interactions. The crystal structure of tert-butoxycarbonyl-L-phenylalanyl-D-leucine-L-threonine methyl ester shows an open conformation where molecules form an infinite sheet structure through hydrogen bonds nih.gov.
Influence of Boc-Protection and Terminal Modifications on Conformational Preferences
The N-terminal Boc-protecting group is not merely a passive component; its steric bulk and electronic properties can significantly influence the conformational preferences of the peptide backbone. The tert-butyl group can engage in steric interactions with the side chains of the first few amino acid residues, potentially restricting the available conformational space.
Studies on Boc-protected amino acids have shown that the Boc group can interact with adjacent residues, affecting bond lengths and angles rsc.org. This can lead to a preference for certain backbone dihedral angles (φ and ψ) in the N-terminal region of the peptide. In some cases, the Boc group can participate in intramolecular hydrogen bonding, further stabilizing specific conformations. The TFA counter-ion, resulting from the cleavage step in peptide synthesis, can also influence the peptide's conformation in the solid state and in solution through electrostatic interactions and hydrogen bonding with the peptide backbone and side chains.
Role of Solvent Environment and pH on Conformational Stability and Dynamics
The conformational stability and dynamics of {Boc}-Phe-Leu-Phe-Leu-Phe are highly dependent on the surrounding solvent environment and the pH of the solution. The interplay between intramolecular hydrogen bonds that stabilize folded structures and intermolecular hydrogen bonds with solvent molecules is a key determinant of the peptide's conformation.
In non-polar solvents, the formation of intramolecular hydrogen bonds is favored, which can lead to the adoption of well-defined secondary structures like β-sheets or turns. In contrast, polar protic solvents can compete for hydrogen bond donors and acceptors on the peptide backbone, disrupting intramolecular hydrogen bonds and promoting more extended or random coil conformations. The hydrophobic side chains of phenylalanine and leucine will also drive conformational changes in aqueous environments to minimize their exposure to water, a phenomenon known as the hydrophobic effect.
| Solvent Type | Predicted Dominant Conformation | Rationale |
|---|---|---|
| Non-polar (e.g., Chloroform) | Extended β-sheet or β-turn | Favors intramolecular hydrogen bonding. |
| Polar Aprotic (e.g., DMSO) | Extended conformations | Can accept hydrogen bonds, disrupting some intramolecular H-bonds. |
| Polar Protic (e.g., Water, Methanol) | Disordered or random coil | Competes for hydrogen bonding, disrupting intramolecular H-bonds; hydrophobic collapse may occur in water. |
Analysis of Intramolecular Non-Covalent Interactions and Their Contribution to Structure
The primary non-covalent interactions at play include:
Hydrogen Bonds: Intramolecular hydrogen bonds between the amide protons (-NH) and carbonyl oxygens (C=O) of the peptide backbone are the hallmark of secondary structures like β-sheets and β-turns.
Hydrophobic Interactions: In aqueous solutions, the hydrophobic side chains will tend to cluster together to minimize their contact with water, which is a major driving force for peptide folding. Studies on nucleoporins have shown that phenylalanine-glycine motifs can mediate intramolecular cohesion through hydrophobic attractions between the phenylalanine residues nih.gov. This suggests that the multiple phenylalanine residues in {Boc}-Phe-Leu-Phe-Leu-Phe could engage in similar intramolecular clustering.
π-π Stacking: The aromatic rings of the phenylalanine residues can interact through π-π stacking, where the electron clouds of the rings align. This interaction can further stabilize folded conformations.
The TFA counter-ion can also participate in non-covalent interactions, forming hydrogen bonds with the peptide backbone or side chains, thereby influencing the conformational equilibrium.
Self Assembly Mechanisms and Supramolecular Architectures of Boc Phe Leu Phe Leu Phe Tfa
Driving Forces for Self-Assembly in Hydrophobic Oligopeptides
The self-assembly of hydrophobic oligopeptides like {Boc}-Phe-Leu-Phe-Leu-Phe is a thermodynamically and kinetically driven process. nih.gov The formation of ordered structures is the result of a synergistic interplay between several non-covalent forces. nih.gov These interactions, though individually weak, collectively provide the stability for the formation of robust nanostructures. rsc.org
Hydrophobic Interactions and Aromatic Stacking
A primary driving force for the self-assembly of peptides in aqueous environments is the hydrophobic effect. chinesechemsoc.orgnih.gov The hydrophobic residues of the peptide, in this case, Phenylalanine (Phe) and Leucine (B10760876) (Leu), tend to minimize their contact with water molecules. This leads to the aggregation of these residues in the core of the assembling structure, effectively expelling water. chinesechemsoc.org This process is entropically favorable for the surrounding water molecules.
The presence of multiple phenylalanine residues in the {Boc}-Phe-Leu-Phe-Leu-Phe sequence introduces another crucial interaction: aromatic stacking, also known as π-π stacking. nih.govrsc.org The aromatic rings of the phenylalanine residues can interact with each other through non-covalent electrostatic interactions, contributing significantly to the stability of the self-assembled structures. nih.govacs.org These interactions can influence the packing of the peptide backbones and direct the formation of specific morphologies. rsc.org The interplay between broad hydrophobic interactions and more specific aromatic stacking is a key determinant of the final supramolecular architecture. nih.gov
Hydrogen Bonding Networks in Self-Assembled Structures
Hydrogen bonding is a critical directional force in the self-assembly of peptides, playing a pivotal role in the formation of secondary structures like β-sheets. rsc.orgacs.org In the context of {Boc}-Phe-Leu-Phe-Leu-Phe, hydrogen bonds form between the amide groups of the peptide backbone. rsc.org These bonds are fundamental to the longitudinal growth and stability of fibrillar structures. rsc.org
The regular, repeating pattern of hydrogen bonds helps to create a well-ordered, extended network that forms the core of many self-assembled nanostructures. acs.org The strength and geometry of these hydrogen bonds can be influenced by the specific amino acid sequence and the surrounding solvent environment. acs.org The combination of hydrophobic forces driving the initial aggregation and the specific, directional nature of hydrogen bonds leads to the formation of highly organized and stable supramolecular structures. chinesechemsoc.orgrsc.org
Morphological Characterization of Self-Assembled Nanostructures
The supramolecular structures formed by the self-assembly of {Boc}-Phe-Leu-Phe-Leu-Phe can be visualized and characterized using various high-resolution microscopy techniques. These methods provide detailed information about the morphology, dimensions, and surface features of the resulting nanostructures.
Electron Microscopy (TEM, SEM) of Fibrils, Nanotubes, and Vesicles
Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful tools for visualizing the diverse morphologies that can arise from peptide self-assembly. Depending on the specific conditions such as solvent and concentration, short aromatic peptides can form a variety of structures including nanotubes, fibrils, and spherical vesicles. nih.gov For instance, the well-studied diphenylalanine peptide is known to form tubular structures. nih.gov The addition of a Boc protecting group, as in {Boc}-Phe-Phe, can lead to the formation of either spheres or fibers depending on the solvent used. nih.gov It is plausible that the longer {Boc}-Phe-Leu-Phe-Leu-Phe peptide also exhibits such morphological diversity. TEM provides high-resolution images of the internal structure of these assemblies, while SEM offers insights into their three-dimensional surface topography.
Atomic Force Microscopy (AFM) for Surface Topography and Assembly Kinetics
Atomic Force Microscopy (AFM) is a valuable technique for characterizing the surface of self-assembled peptide structures at the nanoscale. It can provide quantitative data on the height, width, and periodicity of fibrils and other nanostructures. Beyond static imaging, AFM can be used to monitor the self-assembly process in real-time, offering insights into the kinetics of fibril growth and the early stages of aggregation. This allows for a more dynamic understanding of how individual peptide molecules come together to form larger, ordered structures.
Rheological and Viscoelastic Properties of Self-Assembled {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) Systems (e.g., Hydrogels)
Under certain conditions, the self-assembly of peptides can lead to the formation of hydrogels, which are three-dimensional networks of nanofibers that entrap large amounts of water. rsc.orgnih.gov The mechanical properties of these hydrogels are of significant interest for various applications. Rheology is the primary experimental method used to study the viscoelastic properties of these materials. nih.govrsc.org
The viscoelasticity of a hydrogel, characterized by its storage modulus (G') and loss modulus (G''), reflects its ability to store and dissipate energy, respectively. youtube.com For self-assembled peptide hydrogels, these properties are dictated by the density and architecture of the nanofibrillar network. nih.gov Many peptide hydrogels exhibit shear-thinning and self-healing properties. youtube.com This means that under shear stress, the gel can flow like a liquid, and upon removal of the stress, it can rapidly recover its solid-like properties. youtube.comnih.gov This behavior is attributed to the reversible, non-covalent nature of the interactions holding the network together. youtube.com The ability to tune the rheological properties by altering the peptide sequence or environmental conditions makes these materials highly versatile. youtube.comresearchgate.net
Kinetics and Thermodynamics of Self-Assembly Processes
An examination of the scientific literature reveals no specific studies detailing the kinetic and thermodynamic parameters of the self-assembly of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA). The self-assembly of peptides is generally understood to be a thermodynamically driven process, governed by a complex interplay of non-covalent interactions such as hydrogen bonding, hydrophobic effects, π-π stacking, and electrostatic interactions. nih.govrsc.org The kinetics of these processes, which describe the rate and pathway of assembly from monomeric peptides to larger supramolecular structures, are equally critical for understanding and controlling the final architecture. nih.gov
For other self-assembling peptides, researchers have employed various techniques to elucidate these fundamental aspects. For instance, studies on alkylated peptides have shown that aggregation can be an entropy-driven process at lower temperatures and enthalpy-driven at higher temperatures, with hydrophobic interactions being a major driving force. nih.gov However, without experimental data for {Boc}-Phe-Leu-Phe-Leu-Phe (TFA), it is not possible to construct a meaningful analysis of its specific self-assembly kinetics and thermodynamics.
Strategies for Modulating Self-Assembly through External Stimuli (e.g., Temperature, Ionic Strength)
The modulation of peptide self-assembly through external stimuli is a key area of research with implications for the development of responsive biomaterials. mdpi.com Factors such as temperature, pH, and ionic strength can significantly influence the delicate balance of non-covalent forces that govern the formation of supramolecular structures. nih.govmdpi.com
For example, increasing the solution temperature can promote the desolvation of hydrophobic residues, thereby encouraging self-assembly. nih.gov Similarly, changes in ionic strength can screen or enhance electrostatic interactions, which can either drive or inhibit the assembly process depending on the specific peptide sequence and its charge distribution. nih.govresearchgate.netntu.edu.sg
While these general principles are well-established for a variety of peptide systems, their specific application to {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) has not been documented. The presence of the N-terminal Boc protecting group and the alternating hydrophobic residues (Phenylalanine and Leucine) suggests that this peptide would be sensitive to such external stimuli. However, without dedicated experimental investigation, any discussion of how temperature or ionic strength would specifically modulate its self-assembly remains speculative.
Molecular Interactions and Mechanistic Studies of Boc Phe Leu Phe Leu Phe Tfa in Biological Systems in Vitro & Ex Vivo
Investigation of Formyl Peptide Receptor (FPR) Binding and Antagonist Activity
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is recognized as a nonselective antagonist for the N-formyl peptide receptor (FPR) family, preferentially inhibiting activities mediated by these receptors. medchemexpress.comabmole.com While it shows a preference for FPR1, at higher concentrations, it can also antagonize FPR2/ALX. researchgate.net
Receptor Binding Assays and Affinity Determination
The antagonistic properties of {Boc}-Phe-Leu-Phe-Leu-Phe have been established through various in vitro assays. It has been shown to inhibit several cellular responses induced by FPR agonists like N-formyl-Met-Leu-Phe (fMLP). caymanchem.com
Receptor binding assays are crucial in determining the affinity of {Boc}-Phe-Leu-Phe-Leu-Phe for FPRs. Competitive binding experiments, often using radiolabeled or fluorescently tagged FPR agonists, allow for the calculation of the inhibition constant (Ki). For instance, {Boc}-FLFLF has demonstrated a Ki of 1.46 µM for the formyl peptide receptor. caymanchem.com In differentiated HL-60 cells, which are frequently used as a model for human neutrophils, {Boc}-FLFLF inhibits fMLP-induced increases in intracellular calcium levels, superoxide (B77818) formation, and β-glucuronidase release with Ki values of 0.43 µM, 1.04 µM, and 1.82 µM, respectively. caymanchem.com
It's important to note that while potent, the selectivity of {Boc}-Phe-Leu-Phe-Leu-Phe can be concentration-dependent. At lower concentrations, it primarily inhibits signaling through FPR, but at higher concentrations (above 10 µM), it can also partially inhibit signaling through the formyl peptide receptor-like 1 (FPRL1). nih.gov
Molecular Mechanisms of FPR-Ligand Interaction
The interaction between FPRs and their ligands, including antagonists like {Boc}-Phe-Leu-Phe-Leu-Phe, involves specific molecular contacts within the receptor's binding pocket. FPRs are characterized by seven transmembrane helices, and the binding of ligands is thought to occur within a pocket formed by these helices. wikipedia.org
While the precise crystallographic structure of {Boc}-Phe-Leu-Phe-Leu-Phe bound to an FPR is not available, molecular modeling and structure-activity relationship studies provide insights. For the related antagonist Boc-MLF (Boc-1), it is proposed to form hydrogen bonds with Arg84 and Lys85 in FPR1. nih.gov The N-terminal tert-butyloxycarbonyl (Boc) group is a key structural feature that confers antagonistic properties, replacing the N-formyl group of agonists. nih.govdoi.org This substitution from an N-formyl to a t-Boc group is what shifts the peptide from an agonist to an antagonist. nih.gov
Characterization of Downstream Signaling Pathway Modulation Triggered by {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
As an antagonist, {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) functions by blocking the activation of downstream signaling pathways that are normally initiated by FPR agonists.
G Protein-Coupled Receptor (GPCR) Activation and Inhibition Studies
FPRs are a class of G protein-coupled receptors (GPCRs). nih.gov Agonist binding to FPRs typically leads to the activation of heterotrimeric G proteins, which in turn initiate a cascade of intracellular signaling events. nih.gov {Boc}-Phe-Leu-Phe-Leu-Phe, by competitively binding to the receptor, prevents this initial activation step. medchemexpress.commedchemexpress.com Studies have shown that pretreatment with {Boc}-Phe-Leu-Phe-Leu-Phe inhibits the effects of FPR agonists. nih.gov
Analysis of Intracellular Calcium Flux and Cell Activation Markers
A primary and rapid response following FPR activation by an agonist is the mobilization of intracellular calcium ([Ca2+]i). nih.gov This is a key event in the activation of various cellular functions in immune cells like neutrophils. {Boc}-Phe-Leu-Phe-Leu-Phe has been demonstrated to effectively block this fMLP-induced calcium mobilization in human HL-60 cells. medchemexpress.com
Beyond calcium flux, FPR activation triggers other cellular responses that serve as markers of cell activation, such as superoxide production and degranulation (enzyme release). nih.gov Research has shown that {Boc}-Phe-Leu-Phe-Leu-Phe can inhibit these functions in neutrophils when stimulated by FPR agonists. caymanchem.comnih.gov For instance, it has been shown to inhibit superoxide anion production and enzyme release in human neutrophils. nih.gov
Assessment of Angiogenic Modulation by D-Enantiomers of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) in Cellular and Tissue Models
Interestingly, the stereochemistry of the amino acid residues in {Boc}-Phe-Leu-Phe-Leu-Phe plays a critical role in its biological activity, particularly concerning angiogenesis. While the standard L-enantiomer (B50610) of {Boc}-Phe-Leu-Phe-Leu-Phe (L-BOC2) has been shown to act as an angiogenesis inhibitor, its D-enantiomer exhibits contrasting effects. nih.gov
Recent findings indicate that the all-D-enantiomer of L-BOC2, referred to as D-BOC2, does not possess the VEGF antagonist activity seen with the L-form. nih.gov In fact, D-BOC2 and its variants have been found to have a pro-angiogenic potential. nih.gov This pro-angiogenic activity was observed in various in vitro assays using human umbilical vein endothelial cells (HUVECs), as well as in ex vivo and in vivo models, including chick and zebrafish embryos. nih.gov The mechanism for this pro-angiogenic effect is linked to the ability of the D-peptide variants to bind to FPR3 expressed on endothelial cells. nih.gov The pro-angiogenic effects on HUVECs were suppressed by an anti-FPR3 antibody and the FPR2/FPR3 antagonist WRW4, further supporting the involvement of FPR3. nih.gov
| Compound/Variant | Angiogenic Activity | Target |
| {Boc}-Phe-Leu-Phe-Leu-Phe (L-BOC2) | Inhibitor | Angiogenic growth factors (e.g., VEGF-A165) |
| all-D-enantiomer of L-BOC2 (D-BOC2) | Pro-angiogenic | FPR3 |
| D-FLFLF | Pro-angiogenic | Not specified |
| succinimidyl (Succ)-D-FLFLF (D-Succ-F3) | Pro-angiogenic | FPR3 |
Endothelial Cell Migration, Proliferation, and Tube Formation Assays (In Vitro)
In vitro studies using Human Umbilical Vein Endothelial Cells (HUVECs) have been instrumental in elucidating the pro-angiogenic capabilities of d-peptide analogues of {Boc}-Phe-Leu-Phe-Leu-Phe. One particular variant, succinimidyl (Succ)-d-FLFLF (d-Succ-F3), has demonstrated significant activity in promoting key steps of angiogenesis. mdpi.com
Detailed research findings indicate that d-Succ-F3 stimulates HUVEC migration and the formation of capillary-like structures, which are critical processes in the development of new blood vessels. mdpi.com The table below summarizes the observed effects in these assays.
Table 1: In Vitro Angiogenic Activity of d-Succ-F3 on HUVECs
| Assay Type | Observation | Implication for Angiogenesis |
|---|---|---|
| Cell Migration | d-Succ-F3 induced a significant migratory response in HUVECs. | Promotes the movement of endothelial cells to form new vessels. |
| Tube Formation | HUVECs treated with d-Succ-F3 showed an enhanced ability to form capillary-like tubes on a basement membrane matrix. mdpi.com | Demonstrates the peptide's capacity to induce the structural organization of new blood vessels. |
These findings collectively suggest that while the l-enantiomer of {Boc}-Phe-Leu-Phe-Leu-Phe acts as an angiogenesis inhibitor, its d-enantiomer derivatives are endowed with pro-angiogenic potential. nih.govmdpi.com
Ex Vivo Aortic Sprouting Assays and Related Biological Responses
The pro-angiogenic activity of d-peptide analogues of {Boc}-Phe-Leu-Phe-Leu-Phe has been further confirmed in ex vivo models, which provide a more complex tissue environment than in vitro cell cultures. The mouse aortic ring assay is a widely used ex vivo model to study angiogenesis. mdpi.com
In this assay, rings of mouse aorta are embedded in a collagen gel matrix and stimulated with angiogenic factors, leading to the sprouting of new microvessels. Treatment with d-Succ-F3 resulted in a significant increase in the number of aortic sprouts compared to control conditions. nih.gov This demonstrates the peptide's ability to induce angiogenesis in an intact tissue context.
Table 2: Ex Vivo Angiogenic Activity of d-Succ-F3
| Assay Type | Model | Observation | Significance |
|---|
| Aortic Sprouting | Mouse Aortic Ring | A notable increase in the number of microvessel sprouts from the aortic rings was observed upon treatment with 60 μM of d-Succ-F3. nih.gov | Confirms the pro-angiogenic potential of the d-peptide in a complex tissue environment, mimicking physiological conditions more closely than in vitro assays. |
These ex vivo results, in conjunction with in vitro data, provide strong evidence for the pro-angiogenic capabilities of d-peptide analogues of {Boc}-Phe-Leu-Phe-Leu-Phe.
Mechanisms of Neovascularization Induction via FPR3
Research has identified that the pro-angiogenic effects of d-peptide analogues of {Boc}-Phe-Leu-Phe-Leu-Phe are mediated through the activation of Formyl Peptide Receptor 3 (FPR3), a G protein-coupled receptor expressed on endothelial cells. nih.govmdpi.com This is a distinct mechanism from the anti-angiogenic action of the l-enantiomer, which involves the inhibition of growth factors. nih.gov
Studies have shown that HUVECs express FPR3, and the pro-angiogenic responses induced by d-Succ-F3 are effectively blocked by inhibitors of G protein-coupled receptors, such as pertussis toxin, and by antagonists of FPR2/FPR3, like WRW4. mdpi.com Furthermore, an anti-FPR3 antibody also suppresses the angiogenic effects of d-Succ-F3, and the peptide itself can prevent the antibody from binding to the surface of HUVECs. mdpi.com This indicates a direct interaction between the d-peptide and FPR3, leading to the activation of downstream signaling pathways that promote neovascularization. mdpi.com
Exploration of Interactions with Biological Membranes and Lipid Bilayers
While the receptor-mediated interactions of {Boc}-Phe-Leu-Phe-Leu-Phe and its analogues have been a primary focus of research, specific studies detailing the direct interactions of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) with biological membranes and lipid bilayers are not extensively available in the reviewed scientific literature. The lipophilic nature of the peptide, conferred by the phenylalanine and leucine (B10760876) residues, suggests a potential for membrane interaction. However, detailed biophysical studies characterizing this interaction, such as the peptide's insertion depth, orientation within the bilayer, and its effects on membrane properties like fluidity and permeability, have not been specifically reported for this compound.
Structure-Activity Relationship (SAR) Studies for Biological Interactions (e.g., FPR binding, angiogenesis)
The structure-activity relationship (SAR) of {Boc}-Phe-Leu-Phe-Leu-Phe and its analogues reveals a fascinating duality in their biological activity, primarily dictated by the stereochemistry of the peptide backbone.
The l-enantiomer , {Boc}-l-Phe-l-Leu-l-Phe-l-Leu-l-Phe (l-BOC2), functions as an angiogenesis inhibitor. nih.gov Its mechanism is independent of FPR binding and is attributed to its ability to bind directly to the heparin-binding domains of various pro-angiogenic growth factors, including VEGF. nih.gov This interaction prevents the growth factors from binding to their receptors on endothelial cells, thereby inhibiting downstream signaling and angiogenesis. caymanchem.com
In stark contrast, the d-enantiomer , {Boc}-d-Phe-d-Leu-d-Phe-d-Leu-d-Phe (d-BOC2), and its derivatives like d-Succ-F3, are devoid of this VEGF antagonist activity. mdpi.com Instead, they exhibit pro-angiogenic properties. mdpi.com This functional switch is due to their ability to bind to and activate FPR3 on endothelial cells. nih.govmdpi.com The structural arrangement of the d-amino acids allows for a productive interaction with FPR3, initiating a signaling cascade that promotes cell migration and tube formation. mdpi.com
These findings highlight a critical SAR principle: the chirality of the amino acid residues completely alters the molecular target and the resulting biological response, switching the peptide from an angiogenesis inhibitor to a promoter.
Computational and Theoretical Investigations of Boc Phe Leu Phe Leu Phe Tfa
Molecular Dynamics (MD) Simulations of Peptide Conformations and Dynamics
Detailed MD simulations of catalytically active peptides have demonstrated the power of this technique to identify secondary structure elements and conformational flexibility in solution nih.gov. In the case of {Boc}-Phe-Leu-Phe-Leu-Phe, simulations would likely show a tendency for the peptide to adopt folded or compact conformations to minimize the exposure of its hydrophobic side chains to the aqueous environment. The bulky phenyl groups of the phenylalanine residues and the isobutyl groups of the leucine (B10760876) residues would engage in hydrophobic collapse, a key driver of protein and peptide folding.
The simulations can track key parameters such as the radius of gyration, which indicates the peptide's compactness, and intramolecular hydrogen bonds that stabilize certain folds. Furthermore, Ramachandran plots derived from the simulation trajectories can reveal the preferred backbone dihedral angles (phi and psi) for each residue, offering insights into the secondary structure propensities (e.g., helical or extended conformations) of the peptide backbone nih.govsoton.ac.uk. The analysis of conformational changes is crucial for understanding how the peptide might adapt its shape upon approaching a receptor binding site nih.govmdpi.comchemrxiv.org.
Table 1: Illustrative Conformational States of {Boc}-Phe-Leu-Phe-Leu-Phe from MD Simulations
| Conformational State | Description | Key Interacting Residues | Predicted Stability in Water |
| Folded/Globular | The peptide chain is collapsed into a compact, roughly spherical shape. | Phe1, Phe3, Phe5 side chains form a hydrophobic core. Leu2 and Leu4 are also involved in hydrophobic interactions. | High |
| Extended | The peptide backbone is stretched out, with side chains exposed to the solvent. | Minimal intramolecular interactions. | Low |
| Beta-Hairpin like | The peptide chain folds back on itself, forming an antiparallel beta-sheet-like structure. | Potential for backbone hydrogen bonds between distant residues. | Moderate |
This table is illustrative and based on general principles of peptide folding in aqueous solution. Specific populations of these states would be quantified by detailed MD simulations.
Docking Studies to Predict Ligand-Receptor Binding Modes (e.g., FPRs)
Given that {Boc}-Phe-Leu-Phe-Leu-Phe is a known antagonist of the formyl peptide receptor (FPR) family, particularly FPR1, molecular docking studies are essential to elucidate its binding mechanism at the atomic level nih.govmedchemexpress.com. Docking simulations predict the preferred orientation of a ligand (the peptide) within the binding site of a receptor (FPR) and estimate the strength of the interaction.
For these studies, a three-dimensional model of the target receptor, such as human FPR1, is required. The {Boc}-Phe-Leu-Phe-Leu-Phe peptide is then computationally "docked" into the putative binding pocket of the receptor. The resulting poses are scored based on factors like intermolecular forces, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Table 2: Predicted Key Interactions in {Boc}-Phe-Leu-Phe-Leu-Phe Docking with FPR1
| Interacting Part of Peptide | Type of Interaction | Potential Interacting Residues in FPR1 |
| Phenylalanine side chains | Hydrophobic, π-π stacking | Aromatic and aliphatic residues in the binding pocket |
| Leucine side chains | Hydrophobic | Aliphatic residues in the binding pocket |
| {Boc} group | Hydrophobic | Hydrophobic patch near the binding site entrance |
| Peptide backbone | Hydrogen bonding | Polar residues lining the binding pocket |
This table presents a hypothetical binding mode based on the chemical nature of the peptide and general knowledge of GPCR-ligand interactions. The specific residues would be identified through detailed docking and validated by experimental studies.
Coarse-Grained Simulations of Peptide Self-Assembly and Aggregation Pathways
The hydrophobic nature of {Boc}-Phe-Leu-Phe-Leu-Phe suggests a strong tendency to self-assemble or aggregate in aqueous environments, a phenomenon that can be investigated using coarse-grained (CG) molecular dynamics simulations nih.govacs.orgnih.gov. In CG simulations, groups of atoms are represented as single "beads," which drastically reduces the computational cost and allows for the simulation of larger systems over longer timescales rsc.orgnih.gov. This approach is particularly well-suited for studying slow processes like peptide self-assembly into larger structures such as fibrils or micelles nih.govacs.orgresearchgate.net.
Using a force field like MARTINI, researchers can model the aggregation of many peptide molecules from an initially random distribution in a simulation box nih.govnih.govacs.org. These simulations can reveal the stepwise pathway of aggregation, from the formation of small oligomers to the growth of larger, more ordered structures. The final morphology of the aggregates (e.g., spherical, fibrillar) can also be predicted. For a peptide like {Boc}-Phe-Leu-Phe-Leu-Phe, it is expected that the primary driving force for self-assembly is the hydrophobic effect, leading to the sequestration of the Phe and Leu side chains away from water nih.gov.
Table 3: Principles of Coarse-Graining for {Boc}-Phe-Leu-Phe-Leu-Phe
| Molecular Component | All-Atom Representation | Coarse-Grained Bead(s) | Rationale |
| {Boc} group | 14 atoms (C5H9O2) | 1-2 hydrophobic beads | Represents the bulky, non-polar nature of the group. |
| Phenylalanine side chain | 7 atoms (C6H5CH2) | 1 aromatic bead | Captures the planar shape and π-stacking potential. |
| Leucine side chain | 7 atoms (C4H9) | 1 aliphatic bead | Represents the hydrophobic and flexible alkyl chain. |
| Peptide backbone | N, Cα, C, O atoms | 1-2 polar/neutral beads | Represents the core structure and hydrogen bonding capacity. |
This table provides a simplified example of how a coarse-grained model for this peptide might be constructed.
Quantum Chemical Calculations for Electronic Structure and Intermolecular Interactions
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, provide the most accurate description of electronic structure and intermolecular interactions cuni.czacs.orgaip.org. These methods can be applied to understand the fundamental forces that govern the behavior of {Boc}-Phe-Leu-Phe-Leu-Phe at a sub-atomic level.
For a peptide containing multiple aromatic rings, a key interaction to investigate is π-π stacking between the phenylalanine residues. QC calculations can precisely determine the geometry and energy of these stacking interactions, which play a significant role in both the folded conformation of a single peptide and the stability of peptide aggregates.
Furthermore, QC methods can be used to accurately calculate the strength of hydrogen bonds, both within the peptide (intramolecular) and between peptides (intermolecular) cuni.czacs.org. These calculations can also provide insights into the distribution of electron density across the molecule, revealing which parts are more or less electron-rich and thus prone to specific electrostatic interactions nih.gov. While computationally expensive, QC calculations on fragments of the peptide or on a dimer can provide invaluable data to parameterize and validate the less computationally demanding classical force fields used in MD and CG simulations researchgate.net.
Table 4: Intermolecular Interactions in {Boc}-Phe-Leu-Phe-Leu-Phe Amenable to Quantum Chemical Study
| Type of Interaction | Description | Relevant Moieties | Typical QC Method |
| π-π Stacking | Non-covalent interaction between aromatic rings. | Phenylalanine side chains | Coupled Cluster (CCSD(T)), Møller-Plesset (MP2) |
| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Peptide backbone amides and carbonyls | Density Functional Theory (DFT), MP2 |
| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules. | All atoms | DFT with dispersion correction, MP2 |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution. | Phe and Leu side chains | Implicitly studied via solvation models in QC calculations. |
Predictive Modeling of Peptide Properties and Self-Assembly Propensities
Building on the data from the aforementioned computational methods, as well as from experimental results, it is possible to develop predictive models for the properties and behavior of peptides like {Boc}-Phe-Leu-Phe-Leu-Phe nih.govudel.eduuab.cat. These models can take various forms, from simple scoring functions to complex machine learning algorithms.
For instance, the aggregation propensity of a peptide can be predicted based on its sequence and physicochemical properties such as hydrophobicity, charge, and secondary structure propensity nih.govacs.orguab.cat. Coarse-grained MD simulations of a large number of different peptide sequences can generate vast datasets that can be used to train machine learning models to predict self-assembly with high accuracy nih.govudel.edu.
These predictive tools are invaluable for the rational design of new peptide-based molecules. For example, if the goal is to design an analogue of {Boc}-Phe-Leu-Phe-Leu-Phe with reduced aggregation tendency but preserved receptor-binding affinity, predictive models could be used to screen a virtual library of modified peptides to identify the most promising candidates for synthesis and experimental testing. This in silico screening significantly accelerates the discovery process and reduces the reliance on time-consuming and expensive laboratory experiments.
Table 5: Approaches for Predictive Modeling of Peptide Self-Assembly
| Modeling Approach | Description | Input Data | Predicted Output |
| Sequence-based algorithms | Use the amino acid sequence to predict aggregation-prone regions. | Peptide sequence | Aggregation propensity score |
| Coarse-grained simulation screening | High-throughput CG-MD simulations of many peptide sequences. | Peptide sequence and structure | Likelihood of aggregation, aggregate morphology |
| Machine learning models | Algorithms trained on large datasets of known aggregating and non-aggregating peptides. | Peptide sequence, physicochemical properties, simulation data | Classification as aggregator/non-aggregator, quantitative prediction of aggregation rate |
| Quantitative Structure-Activity Relationship (QSAR) | Correlates molecular descriptors with experimental activity. | Molecular descriptors (e.g., hydrophobicity, molecular weight) | Predicted biological activity or property (e.g., self-assembly) |
Stability, Degradation Pathways, and Biotransformation Research of Boc Phe Leu Phe Leu Phe Tfa
Chemical Stability Studies Under Various Environmental Conditions (e.g., pH, Temperature, Oxidative Stress)
The chemical stability of peptides like {Boc}-Phe-Leu-Phe-Leu-Phe is paramount for their shelf-life and in-vivo efficacy. Key environmental factors influencing its stability include pH, temperature, and oxidative stress.
pH: The stability of peptides is highly dependent on the pH of the solution. alliedacademies.org At extremes of pH, the peptide bonds are susceptible to hydrolysis. For a peptide rich in hydrophobic residues like {Boc}-Phe-Leu-Phe-Leu-Phe, aggregation can also be influenced by pH changes. mdpi.com While specific data for this peptide is not available, a general expectation is that it would exhibit maximal stability in a pH range of 3-5, which is known to minimize deamidation and oxidation. ubaya.ac.id
Temperature: Elevated temperatures accelerate degradation reactions, primarily hydrolysis of peptide bonds. alliedacademies.org For peptides with defined secondary structures, temperature changes can lead to conformational alterations, potentially affecting stability. alliedacademies.org As a short, linear peptide, {Boc}-Phe-Leu-Phe-Leu-Phe is less likely to have a complex tertiary structure, but its hydrophobic nature may lead to temperature-dependent aggregation. mdpi.com
Oxidative Stress: The amino acid residues within {Boc}-Phe-Leu-Phe-Leu-Phe are generally not highly susceptible to oxidation. Phenylalanine can undergo some oxidation under harsh conditions, but it is less reactive than residues like methionine, cysteine, tryptophan, or histidine. mdpi.com Therefore, oxidative degradation is not expected to be the primary degradation pathway for this peptide under normal conditions.
Illustrative Data Table: Predicted Stability of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) under Various Conditions
| Condition | Stressor | Expected Primary Degradation Pathway | Predicted Stability |
| pH | pH 2, 37°C | Acid-catalyzed hydrolysis of peptide bonds | Moderate |
| pH 7, 37°C | Minimal degradation | High | |
| pH 10, 37°C | Base-catalyzed hydrolysis of peptide bonds, potential racemization | Low | |
| Temperature | 4°C | Minimal degradation | High (in solid form) |
| 25°C | Slow hydrolysis over time | Moderate | |
| 50°C | Accelerated hydrolysis and potential aggregation | Low | |
| Oxidative Stress | 0.03% H₂O₂ | Minor oxidation of phenylalanine residues | High |
Note: This table is an illustrative example based on general peptide chemistry principles and is not derived from direct experimental data on {Boc}-Phe-Leu-Phe-Leu-Phe (TFA).
Enzymatic Degradation Mechanisms by Peptidases and Proteases in Biological Milieux
In a biological environment, the primary route of degradation for peptides is enzymatic hydrolysis by peptidases and proteases. The susceptibility of {Boc}-Phe-Leu-Phe-Leu-Phe to these enzymes will largely depend on the specific proteases present and the peptide's sequence and structure.
The peptide consists of alternating Phenylalanine (Phe) and Leucine (B10760876) (Leu) residues. Many common proteases, such as chymotrypsin (B1334515), have a preference for cleaving peptide bonds adjacent to large hydrophobic residues like phenylalanine. Therefore, it is anticipated that chymotrypsin and chymotrypsin-like enzymes would readily degrade this peptide. Other endopeptidases and exopeptidases present in biological fluids and tissues would also contribute to its breakdown.
Identification of Degradation Products and Their Structural Characterization
The degradation of {Boc}-Phe-Leu-Phe-Leu-Phe would result in a mixture of smaller peptide fragments and individual amino acids. The specific degradation products would depend on the cleavage sites targeted by the enzymes.
Potential Degradation Products from Enzymatic Cleavage:
Initial Cleavage: Cleavage by a chymotrypsin-like enzyme could occur after any of the phenylalanine residues, leading to fragments such as:
{Boc}-Phe and Leu-Phe-Leu-Phe
{Boc}-Phe-Leu and Phe-Leu-Phe
{Boc}-Phe-Leu-Phe and Leu-Phe
Further Degradation: These initial fragments would be further broken down into smaller peptides and ultimately to the constituent amino acids, Phenylalanine and Leucine, by various exopeptidases and endopeptidases.
The structural characterization of these degradation products would typically be performed using techniques like High-Performance Liquid Chromatography (HPLC) to separate the fragments, followed by Mass Spectrometry (MS) and tandem MS (MS/MS) to determine their molecular weights and sequences.
Illustrative Data Table: Potential Degradation Products of {Boc}-Phe-Leu-Phe-Leu-Phe
| Degradation Product | Potential Generating Enzyme(s) |
| {Boc}-Phe | Chymotrypsin, Carboxypeptidases |
| Leu-Phe-Leu-Phe | Chymotrypsin |
| {Boc}-Phe-Leu | Aminopeptidases, Endopeptidases |
| Phe-Leu-Phe | Chymotrypsin, Aminopeptidases |
| Leu-Phe | Dipeptidyl peptidases |
| Phenylalanine | Various peptidases |
| Leucine | Various peptidases |
Note: This table is an illustrative example based on predicted enzymatic cleavage sites and is not derived from direct experimental data on {Boc}-Phe-Leu-Phe-Leu-Phe (TFA).
Influence of Terminal Protecting Groups (Boc) and Counterions (TFA) on Peptide Stability
The N-terminal tert-butyloxycarbonyl (Boc) group and the trifluoroacetate (B77799) (TFA) counterion can influence the stability of the peptide.
Boc Protecting Group: The Boc group protects the N-terminal amine from degradation by aminopeptidases, which are enzymes that cleave amino acids from the N-terminus of peptides. nih.govsigmaaldrich.com This protection can significantly increase the in-vivo half-life of the peptide compared to its unprotected counterpart. However, the Boc group is labile under acidic conditions and can be removed, exposing the N-terminus to enzymatic degradation.
Strategies for Enhancing the Biostability of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) Analogues
Given the likely susceptibility of {Boc}-Phe-Leu-Phe-Leu-Phe to enzymatic degradation, various strategies could be employed to enhance the biostability of its analogues.
Substitution with D-Amino Acids: Replacing the naturally occurring L-amino acids with their D-enantiomers can render the peptide resistant to degradation by most proteases, which are stereospecific for L-amino acids. nih.gov
Peptide Backbone Modifications: Introducing modifications to the peptide bonds, such as N-methylation, can sterically hinder the approach of proteases and increase stability.
Cyclization: Cyclizing the peptide, either head-to-tail or through a side-chain linkage, can restrict its conformational flexibility and make it less accessible to proteases. alliedacademies.org
Incorporation of Non-natural Amino Acids: The inclusion of amino acids not typically found in proteins can prevent recognition and cleavage by proteases.
PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can shield it from enzymatic attack and increase its hydrodynamic radius, prolonging its circulation time.
These strategies, while potentially enhancing biostability, would need to be carefully evaluated to ensure that the desired biological activity of the peptide as an FPR antagonist is retained or even improved.
Future Research Directions and Emerging Academic Applications
Rational Design of Next-Generation Functional Peptides Based on the {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) Motif
The {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) sequence presents a foundational motif for the rational design of new functional peptides with tailored biological activities. Future research will likely focus on systematic modifications of this pentapeptide to enhance its potency, selectivity, and therapeutic potential. Key areas of exploration will include stereochemical variations and N-terminal modifications.
One promising avenue is the exploration of D-peptide analogues. Research has shown that substituting the naturally occurring L-amino acids with their D-enantiomers can dramatically alter biological function. For instance, while the L-enantiomer (B50610) of a related peptide, BOC2, inhibits angiogenesis, its all-D-enantiomer counterpart exhibits pro-angiogenic properties by activating endothelial N-formyl peptide receptor 3 (FPR3). nih.gov This highlights the critical role of stereochemistry in receptor interaction and downstream signaling.
Further investigations will likely involve the synthesis and screening of a library of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) analogues with targeted substitutions at each amino acid position. The goal is to elucidate structure-activity relationships (SAR) and develop next-generation peptides with enhanced specificity for different FPR subtypes. This could lead to the development of more precise tools for studying the roles of individual FPRs in health and disease, and potentially to new therapeutics for inflammatory disorders, cancer, and neurodegenerative diseases.
Integration of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) into Advanced Supramolecular Materials
The inherent self-assembly properties of peptides containing alternating hydrophobic residues, such as the Phe-Leu-Phe-Leu-Phe motif, make them attractive building blocks for advanced supramolecular materials. While direct studies on the self-assembly of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) are emerging, research on analogous short peptides provides a strong indication of its potential in this area.
Peptides with similar compositions are known to self-assemble into a variety of nanostructures, including hydrogels, nanotubes, and nanovesicles. nih.gov These materials can be designed to be responsive to various stimuli, such as pH, temperature, or the presence of specific enzymes, making them "smart" materials with a wide range of potential applications. For example, self-assembling peptide hydrogels can be used as scaffolds for tissue engineering, mimicking the extracellular matrix and supporting cell growth and proliferation. nih.govmonash.edu
Future research will likely explore the self-assembly of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and its derivatives under different conditions to control the morphology and properties of the resulting supramolecular structures. By modifying the peptide sequence or the N-terminal protecting group, it may be possible to create novel materials with tailored characteristics for specific applications, such as:
Responsive Drug Delivery Systems: Hydrogels that encapsulate therapeutic agents and release them in response to a specific biological trigger.
Bio-inspired Scaffolds for Regenerative Medicine: Materials that promote the regeneration of bone, cartilage, or neural tissue. nih.govmonash.edu
Advanced Biosensors: Nanostructures that can detect and signal the presence of specific biomolecules.
Exploration of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and its Analogues in Mechanistic Cell Biology Studies
{Boc}-Phe-Leu-Phe-Leu-Phe (TFA) is a valuable tool for dissecting the complex roles of formyl peptide receptors in cellular processes. As a known FPR antagonist, it is used to inhibit the activity of these receptors, allowing researchers to study the consequences of this inhibition on cell behavior. nih.govcaymanchem.com
Future studies will continue to utilize {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and a growing library of its analogues to probe the intricate signaling pathways initiated by FPR activation. The availability of both L- and D-enantiomers with opposing effects on processes like angiogenesis provides a powerful experimental system for understanding the stereospecific nature of receptor-ligand interactions and their downstream consequences. nih.gov
Key areas for future mechanistic studies include:
Inflammation and Immunity: Further elucidating the precise roles of different FPR subtypes in the recruitment and activation of immune cells during inflammation.
Cancer Biology: Investigating the involvement of FPRs in tumor growth, metastasis, and angiogenesis, and exploring the potential of FPR antagonists as anti-cancer agents. nih.gov
Neurobiology: Exploring the function of FPRs in the central nervous system and their potential involvement in neurodegenerative diseases and pain perception.
Development of Novel Peptide Design Principles from the Study of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA)
The study of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and its analogues is contributing to the development of a more refined set of principles for de novo peptide design. The insights gained from this specific peptide motif can be extrapolated to the design of other peptides with desired structures and functions.
One key principle emerging is the critical balance between hydrophobicity and sequence patterning in driving peptide self-assembly. The alternating arrangement of bulky hydrophobic residues (Phenylalanine and Leucine) in the {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) sequence is a primary driver of its molecular interactions and biological activity.
Furthermore, the profound impact of stereochemistry on biological function, as demonstrated by the contrasting activities of L- and D-enantiomers of related peptides, underscores the importance of incorporating stereochemical considerations into peptide design. The strategic placement of D-amino acids can be used to control proteolytic stability, receptor affinity, and signaling outcomes.
Multiscale Modeling Approaches for Predicting Peptide Self-Assembly and Biological Activity
Computational modeling is becoming an indispensable tool for accelerating the design and development of novel peptides. Multiscale modeling approaches, which combine different levels of theoretical detail, are particularly well-suited for studying the complex behavior of peptides like {Boc}-Phe-Leu-Phe-Leu-Phe (TFA).
Molecular dynamics (MD) simulations, for instance, can provide detailed insights into the conformational dynamics of the peptide and its interactions with its receptor at an atomistic level. nih.govnih.gov These simulations can help to predict how modifications to the peptide sequence will affect its binding affinity and biological activity.
Coarse-grained modeling, on the other hand, can be used to simulate the self-assembly of large numbers of peptide molecules over longer timescales, providing predictions about the morphology of the resulting supramolecular structures. By integrating these different modeling techniques, researchers can build a comprehensive understanding of the structure-property-function relationships of {Boc}-Phe-Leu-Phe-Leu-Phe (TFA) and its analogues.
Future research in this area will likely focus on:
Developing more accurate and efficient computational models for predicting peptide-receptor interactions and signaling outcomes.
Using modeling to guide the rational design of novel peptide sequences with enhanced therapeutic properties.
Combining computational predictions with experimental validation to accelerate the discovery and development of new peptide-based materials and therapeutics.
The table below summarizes the key research directions and their potential impacts.
| Research Direction | Focus | Potential Impact |
| Rational Design of Next-Generation Functional Peptides | Stereochemical variations and N-terminal modifications of the {Boc}-FLFLF motif. | Development of more potent and selective FPR modulators for therapeutic applications. |
| Integration into Advanced Supramolecular Materials | Controlled self-assembly into responsive hydrogels and other nanostructures. | Creation of novel biomaterials for drug delivery, tissue engineering, and biosensing. |
| Mechanistic Cell Biology Studies | Use of {Boc}-FLFLF and its analogues to probe FPR signaling pathways. | Deeper understanding of the roles of FPRs in inflammation, cancer, and neurobiology. |
| Development of Novel Peptide Design Principles | Elucidation of structure-activity relationships based on hydrophobicity, sequence, and stereochemistry. | Establishment of new guidelines for the de novo design of functional peptides. |
| Multiscale Modeling Approaches | Computational prediction of peptide self-assembly and biological activity. | Acceleration of the design and development of new peptide-based technologies. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
